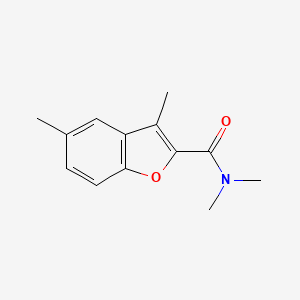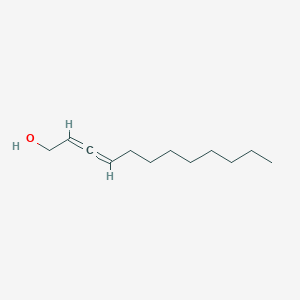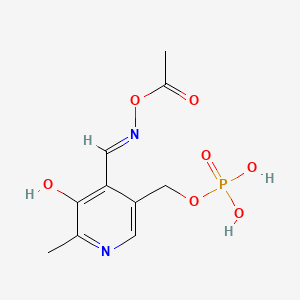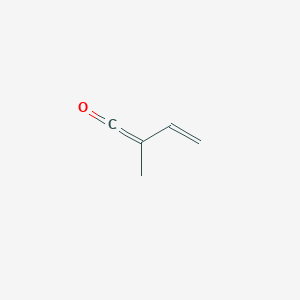![molecular formula C21H26N4OSi B14430652 3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one CAS No. 80541-89-5](/img/no-structure.png)
3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one is a complex organic compound that features an azido group, a tert-butyl(diphenyl)silyl group, and a dimethylazetidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one typically involves multiple steps, starting with the preparation of the azetidinone core. The tert-butyl(diphenyl)silyl group is introduced through a silylation reaction, which involves the reaction of an alcohol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The azido group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the silylation and azidation steps, as well as the development of efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used for reduction reactions.
Substitution: Sodium azide (NaN₃) is commonly used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted azetidinones depending on the nature of the nucleophile.
Applications De Recherche Scientifique
3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one involves the interaction of its functional groups with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The tert-butyl(diphenyl)silyl group provides steric protection, enhancing the stability of the compound under various conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azido-1,3-dinitroazetidine: Similar azido group but different substituents.
1,3,3-Trinitroazetidine: Contains multiple nitro groups instead of an azido group.
tert-Butyldimethylsilyl ethers: Similar silyl protecting group but different core structure.
Uniqueness
3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one is unique due to the combination of its azido group, tert-butyl(diphenyl)silyl group, and dimethylazetidinone core. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications .
Propriétés
| 80541-89-5 | |
Formule moléculaire |
C21H26N4OSi |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
3-azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one |
InChI |
InChI=1S/C21H26N4OSi/c1-20(2,3)27(16-12-8-6-9-13-16,17-14-10-7-11-15-17)25-19(26)18(23-24-22)21(25,4)5/h6-15,18H,1-5H3 |
Clé InChI |
UHFWFOKDKXNMCR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(=O)N1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)N=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


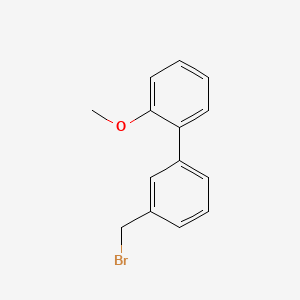

![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)


